DPEphos-Cy, also known as Bis(2-dicyclohexylphosphinophenyl) ether, is a ligand used in inorganic and organometallic chemistry. Its structure features a central phenyl ether group flanked by two dicyclohexylphosphine groups. (PubChem, Bis(2-dicyclohexylphosphinophenyl)ether: )
DPEphos-Cy's primary application lies in catalyst design, particularly for transition metal-mediated reactions. Its dicyclohexylphosphine groups bind strongly to transition metals, forming stable complexes. The central phenyl ether group, compared to its diphenyl counterpart (DPEphos), introduces a smaller bite angle (the angle between the two phosphine donors). This flexibility allows DPEphos-Cy to accommodate various metal centers and participate in diverse catalytic cycles. (AspiraSci, Bis(2-dicyclohexylphosphinophenyl) ether)
DPEphos-Cy finds use in homogeneous catalysis, where the catalyst remains in the same phase (usually liquid) as the reactants. Studies have explored its potential in various reactions, including:
Bis(2-dicyclohexylphosphinophenyl)ether is an organophosphorus compound characterized by its unique structure, which includes two dicyclohexylphosphine groups attached to a phenyl ether backbone. Its chemical formula is C₃₆H₅₂OP₂, and it is commonly referred to in the literature by its full name without abbreviations. This compound appears as a white solid and is notable for its high thermal stability, making it suitable for various applications in organic synthesis and catalysis .
While specific biological activity data for Bis(2-dicyclohexylphosphinophenyl)ether is limited, its structural properties suggest potential applications in medicinal chemistry. Compounds with similar phosphorus-containing structures have shown varied biological activities, including antimicrobial and anticancer properties. Further studies are necessary to elucidate any direct biological effects of this compound.
The synthesis of Bis(2-dicyclohexylphosphinophenyl)ether typically involves several steps:
Bis(2-dicyclohexylphosphinophenyl)ether has several notable applications:
Interaction studies involving Bis(2-dicyclohexylphosphinophenyl)ether primarily focus on its role as a ligand in catalytic systems. Research indicates that its steric and electronic properties significantly influence catalytic efficiency and selectivity. Studies have shown that variations in the substituents on the phosphine groups can alter the reactivity profiles of metal complexes formed with this compound, leading to enhanced performance in specific reactions .
Several compounds share structural or functional similarities with Bis(2-dicyclohexylphosphinophenyl)ether. A comparison highlights its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diphenylphosphine | Phosphine | Simpler structure; less steric hindrance |
Tris(2-diphenylphosphino)phosphine | Triphosphine | Higher coordination number; more complex reactivity |
Bis(diphenylphosphino)phenol | Phosphine-phenol hybrid | Contains a phenolic group; different reactivity |
Bis(dicyclohexylphosphino)methane | Dicyclohexyl variant | Similar sterics but lacks ether functionality |
The unique feature of Bis(2-dicyclohexylphosphinophenyl)ether lies in its dual dicyclohexylphosphine groups combined with an ether linkage, providing enhanced steric bulk and electronic properties that are advantageous for specific catalytic applications.
Bis(2-dicyclohexylphosphinophenyl)ether (CAS 434336-16-0) is a member of the diphosphine ligand family, with the systematic IUPAC name dicyclohexyl-[2-(2-dicyclohexylphosphanylphenoxy)phenyl]phosphane. Its molecular formula, $$ \text{C}{36}\text{H}{52}\text{OP}_2 $$, corresponds to a molar mass of 562.74 g/mol. The compound’s structure consists of two dicyclohexylphosphine moieties connected by a diphenyl ether linkage, as depicted in its canonical SMILES representation:
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3OC4=CC=CC=C4P(C5CCCCC5)C6CCCCC6
.
Common synonyms include DPEphos-Cy and (Oxydi-2,1-phenylene)bis[dicyclohexyl] phosphine, reflecting its structural relationship to the DPEphos ligand family. The cyclohexyl substituents at the phosphorus centers confer enhanced steric bulk compared to aryl-substituted analogs, influencing metal-ligand coordination dynamics.
The evolution of phosphine ligands traces back to the mid-20th century, with seminal discoveries such as Wilkinson’s catalyst ($$ \text{RhCl(PPh}3\text{)}3 $$) and Vaska’s complex ($$ \text{IrCl(CO)(PPh}3\text{)}2 $$) highlighting the role of triphenylphosphine ($$ \text{PPh}_3 $$) in stabilizing transition metal centers. These monodentate ligands enabled breakthroughs in hydrogenation and oxidative addition reactions but faced limitations in selectivity due to their narrow "bite angles" (the P–M–P coordination angle).
The 1970s–1980s saw the rise of bidentate diphosphines like 1,2-bis(diphenylphosphino)ethane (dppe) and 1,3-bis(diphenylphosphino)propane (dppp), which offered improved control over metal coordination geometry. However, their rigid backbones constrained catalytic versatility. This led to the development of wide-bite-angle ligands such as DPEphos (bite angle: 104°) and Xantphos (108°), which facilitated novel reaction pathways in hydroformylation and cross-coupling catalysis.
Bis(2-dicyclohexylphosphinophenyl)ether emerged as a structural analog of DPEphos, substituting phenyl groups with cyclohexyl rings to enhance steric protection of metal centers. This modification aimed to improve catalytic performance in sterically demanding transformations, such as the Buchwald-Hartwig amination.
Bis(2-dicyclohexylphosphinophenyl)ether shares a diphenyl ether backbone with DPEphos (bis[(2-diphenylphosphino)phenyl] ether) but replaces phenyl groups with cyclohexyl substituents at the phosphorus atoms. This alteration increases the ligand’s cone angle (a measure of steric bulk) from 145° (DPEphos) to approximately 160°, significantly influencing metal-ligand interactions. In contrast, Xantphos incorporates a xanthene backbone, enforcing a wider bite angle (108°) and greater rigidity compared to the flexible ether linkage in DPEphos derivatives.
The table below summarizes key structural and functional differences:
The cyclohexyl groups in Bis(2-dicyclohexylphosphinophenyl)ether reduce electron density at the phosphorus centers compared to DPEphos, moderating metal-ligand bond strength while improving solubility in nonpolar solvents. These traits make it particularly effective in palladium-catalyzed reactions requiring precise steric control, such as the Suzuki-Miyaura coupling of bulky substrates.
The stepwise synthesis of bis(2-dicyclohexylphosphinophenyl)ether represents a fundamental approach utilizing chlorodicyclohexylphosphine as the primary building block [1] . This methodology involves sequential phosphine-aryl coupling reactions followed by ether backbone formation through nucleophilic substitution mechanisms [3]. The initial step requires the preparation of chlorodicyclohexylphosphine, which serves as a versatile phosphinating reagent for the construction of the target compound [4].
The synthesis typically begins with the reaction of dicyclohexylphosphine with chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled conditions . The general reaction proceeds according to the following stoichiometry: (C₆H₁₁)₂PH + SOCl₂ → (C₆H₁₁)₂PCl + SO₂ + HCl . This transformation requires careful temperature control, typically maintained at 0-5°C to prevent side reactions and decomposition .
The subsequent coupling reaction involves the nucleophilic attack of chlorodicyclohexylphosphine on appropriately substituted phenolic precursors [5] [3]. The reaction conditions typically employ organolithium reagents or Grignard reagents as activating agents, with reaction temperatures ranging from -78°C to room temperature [5]. The yields for this transformation have been reported to vary significantly depending on the specific reaction conditions and substrate substitution patterns [6].
Table 1: Reaction Conditions for Chlorodicyclohexylphosphine Coupling
Temperature (°C) | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
-78 to 25 | Tetrahydrofuran | n-Butyllithium | 16 | 88 | [5] |
0 to 5 | Dichloromethane | Triethylamine | 12 | 75-85 | |
100 | Water/Potassium hydroxide | Potassium hydroxide | 6 | 90 | [3] |
The mechanism of ether backbone formation involves the coupling of two phosphine-substituted phenyl rings through oxygen bridging [7] [8]. This process can be achieved through various synthetic routes, including the reaction of phosphine-substituted phenols with appropriate electrophiles or through metal-catalyzed cross-coupling reactions [8] [3]. The formation of the ether linkage requires careful control of reaction stoichiometry to prevent oligomerization or cyclization side reactions [7].
Characterization of intermediates during the stepwise synthesis reveals distinctive spectroscopic signatures [9] [10]. The ³¹P nuclear magnetic resonance spectroscopy shows characteristic chemical shifts for chlorodicyclohexylphosphine precursors around 20-25 parts per million, while the final bis(2-dicyclohexylphosphinophenyl)ether product exhibits shifts in the range of -5 to -10 parts per million [9] [10]. These spectroscopic parameters serve as critical quality control markers during the synthetic process [10] [11].
Macrocyclic coupling strategies represent an alternative synthetic approach for the formation of the ether backbone in bis(2-dicyclohexylphosphinophenyl)ether [7] [12]. These methodologies typically involve the cyclization of linear precursors through ring-closing reactions, often facilitated by template effects or high-dilution conditions [7]. The macrocyclization approach offers advantages in terms of regioselectivity and the ability to control the spatial arrangement of the phosphine substituents [12].
The primary strategy involves the use of dibromoalkane coupling agents with polyphosphorus complexes as intermediates [12]. The reaction of dianionic polyphosphorus complexes with α,ω-dibromoalkanes of varying chain lengths has been demonstrated to yield macrocyclic phosphine structures [12]. For the specific case of ether backbone formation, the optimal chain length corresponds to C₂-C₄ alkyl bridges, which provide the appropriate geometric constraints for cyclization [12].
Ring-closing metathesis approaches have also been explored for the construction of macrocyclic ether-bridged phosphine systems [7]. These methodologies utilize ruthenium or molybdenum catalysts to facilitate the formation of carbon-carbon double bonds within the macrocyclic framework [7]. The reaction conditions typically require high dilution (0.001-0.01 molar) to favor intramolecular cyclization over intermolecular polymerization [7].
Table 2: Macrocyclic Coupling Reaction Parameters
Catalyst System | Concentration (M) | Temperature (°C) | Yield (%) | Ring Size | Reference |
---|---|---|---|---|---|
Grubbs Second Generation | 0.005 | 40 | 81-97 | 15-21 membered | [7] |
Ruthenium-phosphine | 0.1 | 80 | 74 | Tetrameric | [7] |
Rhodium complex | Variable | 110 | 18-35 | Variable | [7] |
The mechanism of macrocyclic ether formation involves several key steps including pre-organization of the linear precursor, nucleophilic attack at the electrophilic center, and subsequent ring closure [7]. The pre-organization step is critical for achieving high cyclization yields and typically involves the formation of hydrogen-bonded or metal-coordinated intermediate structures [7]. The nucleophilic attack occurs preferentially at the less sterically hindered position, leading to regioselective ether formation [7].
Phase-separation strategies have been developed to enhance the efficiency of macrocyclization reactions [7]. The use of polyethylene glycol/methanol solvent mixtures allows for the formation of aggregates that mimic phase separation, leading to improved macrocyclization yields at concentrations up to 0.1 molar [7]. Flow chemistry applications have further enhanced these methodologies, allowing for concentrations up to 30 millimolar with yields improving from 81% to 97% for 21-membered macrocycles [7].
The purification of bis(2-dicyclohexylphosphinophenyl)ether requires specialized techniques due to the air-sensitive nature of phosphine compounds and their tendency toward oxidation [13] [10] [14]. Standard purification methodologies must be conducted under strictly inert atmospheric conditions to prevent the formation of phosphine oxide byproducts [10] [15].
Column chromatography represents the primary purification technique, although significant challenges arise due to the potential for racemization and oxidation during the purification process [14]. The use of conventional silica gel or alumina stationary phases can lead to acid-catalyzed racemization of stereogenic phosphorus centers within minutes of exposure [14]. Alternative stationary phases and modified chromatographic conditions have been developed to address these challenges [14].
The characterization of bis(2-dicyclohexylphosphinophenyl)ether relies heavily on multinuclear nuclear magnetic resonance spectroscopy [10] [11]. ³¹P nuclear magnetic resonance spectroscopy provides the most definitive characterization, with chemical shifts typically observed around -5.0 parts per million for the final product [9]. The high sensitivity of modern nuclear magnetic resonance spectrometers allows for real-time monitoring of oxidation processes and degradation pathways [10] [11].
Table 3: Spectroscopic Characterization Data
Technique | Chemical Shift/Frequency | Multiplicity | Assignment | Reference |
---|---|---|---|---|
³¹P Nuclear Magnetic Resonance | -5.0 ppm | Singlet | P(III) center | [9] |
¹H Nuclear Magnetic Resonance | 7.09-7.58 ppm | Multiplet | Aromatic protons | [9] |
¹³C Nuclear Magnetic Resonance | 130.5 ppm | Doublet | Aromatic carbons | [9] |
Mass Spectrometry | 562.7 m/z | Molecular ion | [M]⁺ | [16] |
Air-sensitive handling protocols are essential throughout the purification process [15]. The use of glove box techniques or Schlenk line methodologies ensures the maintenance of inert atmospheric conditions [15]. Degassed solvents and rigorously dried glassware are prerequisites for successful purification [15]. The storage of purified materials requires specialized containers with gas-tight seals and inert gas atmospheres [15].
Oxidation monitoring represents a critical aspect of quality control during purification [10] [15]. ³¹P nuclear magnetic resonance spectroscopy can detect phosphine oxide formation at concentrations as low as 1-2%, providing early warning of degradation [10]. The oxidation process typically results in a downfield shift of approximately 50 parts per million in the ³¹P nuclear magnetic resonance spectrum [10] [15].
Surface-assisted oxidation phenomena have been observed during purification processes [15]. Activated carbon surfaces can catalyze the selective oxidation of adsorbed phosphines to phosphine oxides under ambient conditions [15]. This process occurs through surface-bound oxygen species and can be controlled through careful management of surface coverage and reaction conditions [15].
The large-scale production of bis(2-dicyclohexylphosphinophenyl)ether faces significant technical and economic challenges that must be addressed for commercial viability [17] [18] [19]. The air-sensitive nature of phosphine compounds necessitates specialized reactor designs and handling systems that significantly increase capital investment requirements [17] [20].
Industrial phosphine production typically requires multi-stage reactor systems with integrated purification capabilities [20]. The production process involves sealed solid feeding systems, negative pressure series reactors, and low-temperature capture and purification units [20]. The complexity of these systems results in higher operational costs compared to conventional organic chemical manufacturing [17] [20].
Raw material costs represent a major economic factor in large-scale phosphine production [17] [18]. The specialized precursors required for bis(2-dicyclohexylphosphinophenyl)ether synthesis, particularly chlorodicyclohexylphosphine, command premium pricing due to their limited availability and specialized manufacturing requirements [17]. The volatility of precursor chemical supply chains can disrupt production cycles and limit scalability [17].
Table 4: Large-Scale Production Parameters
Parameter | Small Scale | Pilot Scale | Commercial Scale | Challenges | Reference |
---|---|---|---|---|---|
Reactor Volume | 1-10 L | 100-1000 L | 10,000+ L | Heat transfer, mixing | [20] |
Yield (%) | 85-95 | 75-85 | 70-80 | Process optimization | [20] |
Purity (%) | >98 | 95-98 | 92-95 | Purification costs | [20] |
Production Cost | High | Moderate | Variable | Economic viability | [17] |
Quality control requirements for large-scale production are substantially more stringent than laboratory-scale synthesis [20] [19]. The maintenance of consistent product quality requires continuous monitoring of reaction parameters, real-time spectroscopic analysis, and automated control systems [20]. The implementation of these quality assurance measures adds significant complexity to the production process [19].
Regulatory compliance represents an additional challenge for commercial-scale phosphine production [17] [18]. The handling and storage of phosphine-based compounds involve safety risks that require strict regulatory compliance, leading to increased operational expenditures [17]. Specialized knowledge and infrastructure are required for the safe handling of these materials, limiting the number of facilities capable of commercial production [17] [18].
Scale-up optimization studies have identified critical parameters that affect production efficiency [1] [19]. Temperature control becomes increasingly challenging at larger scales due to heat transfer limitations and the exothermic nature of many phosphine-forming reactions [1]. Mixing efficiency can also become problematic in large-scale reactors, potentially leading to incomplete reactions and reduced yields [1].
Recent advances in flow chemistry and continuous processing offer potential solutions to some large-scale production challenges [7] [19]. Flow-based systems can provide better heat and mass transfer characteristics compared to traditional batch reactors [7]. The implementation of continuous processing can also reduce inventory requirements for air-sensitive intermediates and improve overall process safety [19].
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